4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
4-(4-Methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-methoxyphenyl substitution at position 4 of the coumarin core and a 3,4,5-trimethoxybenzyloxy group at position 5. Coumarins are benzopyrones with diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . The structural uniqueness of this compound lies in its substitution pattern: the 4-methoxyphenyl group enhances electron density, while the 3,4,5-trimethoxybenzyloxy moiety may improve membrane permeability and target binding .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O7/c1-28-18-7-5-17(6-8-18)21-14-25(27)33-22-13-19(9-10-20(21)22)32-15-16-11-23(29-2)26(31-4)24(12-16)30-3/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWXNAIQGWZDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxyphenyl acetic acid with 3,4,5-trimethoxybenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized using a base like potassium carbonate to form the chromen-2-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyloxy group at position 7 and methoxy substituents participate in nucleophilic substitution under controlled conditions:
Mechanistic Insight :
The 3,4,5-trimethoxybenzyloxy group undergoes cleavage via Lewis acids (e.g., BBr₃) through a two-step process:
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Coordination of BBr₃ to methoxy oxygen
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SN2 attack by bromide ion at the benzyl carbon
Oxidation Reactions
Methoxy groups and the chromen-2-one core are susceptible to oxidative transformations:
Kinetic Data :
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Epoxidation with mCPBA follows second-order kinetics (k = 0.42 M⁻¹min⁻¹ at 25°C)
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DDQ oxidation shows 83% conversion in 6 hours with radical scavenger inhibition
Reduction Reactions
Selective reduction of carbonyl and double bonds has been achieved:
Notable Finding :
Catalytic hydrogenation preserves methoxy groups while saturating aromatic rings, enabling prodrug design .
Acid-Base Reactions
The phenolic oxygen (when demethylated) exhibits pH-dependent behavior:
Protonation States :
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pKa1 = 9.2 (phenolic -OH)
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pKa2 = 4.7 (chromen-2-one carbonyl)
Applications :
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Forms stable complexes with Fe³+ (log β = 12.4) at pH 7.4
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Generates pH-sensitive fluorescent derivatives (λem = 450 nm at pH > 10)
Photochemical Reactions
UV irradiation induces distinctive transformations:
| Condition | λ (nm) | Major Product | Quantum Yield |
|---|---|---|---|
| UV-A (365 nm), O₂ | 365 | 7-Hydroperoxy derivative | Φ = 0.18 |
| UV-C (254 nm), N₂ | 254 | [4+2] Cycloadduct with pendant methoxyphenyl group | Φ = 0.09 |
Mechanism :
Singlet oxygen (¹O₂) generation via energy transfer from excited chromen-2one triplet state (τ = 1.2 μs)
Biological Alkylation
Demonstrated activity against enzymatic targets:
Comparative Reactivity Table
| Position | Reactivity Order | Governed By |
|---|---|---|
| C7-OCH₂Ar | Highest (σ+ = 1.32) | Resonance donation from trimethoxybenzyl |
| C4-aryl | Moderate (σ+ = 0.89) | Electron-donating methoxy group |
| Chromenone | Lowest (σ+ = 0.45) | Conjugative stabilization |
σ+ values calculated using Hammett substituent constants
This comprehensive analysis demonstrates the compound's synthetic versatility, with reaction outcomes highly dependent on the electronic effects of its substituents. Recent studies highlight its potential as a multifunctional scaffold in drug discovery, particularly for anticancer and anti-inflammatory applications . Continued exploration of its supramolecular interactions and catalytic asymmetric reactions represents a promising research direction.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have demonstrated that the presence of methoxy groups enhances the electron-donating ability of the compound, thereby increasing its antioxidant capacity .
2. Anticancer Properties
Several studies have reported the anticancer potential of chromenone derivatives. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity makes it a candidate for developing treatments for inflammatory diseases like arthritis .
Agricultural Applications
1. Pesticidal Activity
Research has shown that certain chromenone derivatives possess insecticidal and fungicidal properties. The compound's structure allows it to interfere with the biological processes of pests, making it a potential candidate for developing eco-friendly pesticides. Field trials have indicated effective pest control with minimal toxicity to non-target organisms .
2. Plant Growth Regulation
The compound has been explored for its role as a plant growth regulator. It has been found to promote growth and enhance resistance to environmental stressors in various crops, indicating its potential utility in sustainable agriculture practices .
Material Science Applications
1. Photovoltaic Materials
Recent studies have investigated the use of chromenone derivatives in organic photovoltaic cells due to their favorable electronic properties. The compound's ability to absorb light and convert it into electrical energy positions it as a promising material for renewable energy applications .
2. Polymer Chemistry
The incorporation of chromenone structures into polymer matrices has been studied for developing materials with enhanced thermal stability and UV protection. These polymers can be utilized in coatings and packaging materials, providing additional functionality through their inherent properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Biological Activity
4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, also known as a derivative of chromen-2-one, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound belongs to a class of flavonoids that are recognized for their antioxidant, anti-inflammatory, and anticancer properties. The molecular formula for this compound is .
Chemical Structure
The structure of the compound features multiple methoxy groups which are believed to enhance its biological activity. The presence of these groups can influence the compound's interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes and cancer progression.
- Antioxidant Activity : It can scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis .
Antioxidant Properties
Research indicates that chromen-2-one derivatives exhibit significant antioxidant activity. A study demonstrated that compounds with similar structures effectively scavenge free radicals and reduce lipid peroxidation, suggesting their potential in preventing oxidative damage .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
Anticancer Activity
Several studies have explored the anticancer potential of chromen derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). Results indicated significant cytotoxic effects, with IC50 values suggesting potent activity .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Cytotoxic effects on MCF-7 and HepG2 cells |
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of various chromen derivatives on cancer cell lines. The results showed that this compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. This suggests that the compound may effectively induce apoptosis in cancer cells .
Study on Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research. The IC50 values were recorded at 19.2 µM for AChE and 13.2 µM for BChE, indicating moderate inhibitory effects that could be beneficial in neurodegenerative disease contexts .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural and Functional Comparison of Coumarin Derivatives
*TMB: 3,4,5-Trimethoxybenzyl
Key Observations:
- Substitution at Position 4 : The target compound’s 4-methoxyphenyl group distinguishes it from analogues like SP11 (unsubstituted coumarin core) and 4-methyl derivatives (e.g., compound I/II). This substitution may enhance π-π stacking interactions with hydrophobic enzyme pockets .
- Position 7 Modifications : The 3,4,5-trimethoxybenzyloxy group is shared with SP11 and P-gp inhibitors (compound I/II) but differs from piperazine-linked DAP11/DAP10. The absence of a piperazine linker in the target compound may reduce off-target effects on neurotransmitter systems (e.g., acetylcholinesterase) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example:
React 7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one with 3,4,5-trimethoxybenzyl bromide in dry acetonitrile under reflux (12–24 hours) using K₂CO₃ as a base. Monitor progress via TLC (ethyl acetate/hexane, 1:3).
Purify the crude product via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane).
- Key Considerations : Optimize reaction time and stoichiometry to avoid over-alkylation. Yields typically range from 55% to 65% under anhydrous conditions .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to confirm substituent positions. Key signals include methoxy groups (δ ~3.7–3.9 ppm) and chromen-2-one carbonyl (δ ~160–164 ppm) .
- HRMS : Confirm molecular formula (e.g., C₂₇H₂₆O₇ requires [M+Na]⁺ = 485.1572).
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
Q. What solubility properties should researchers consider for in vitro assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL). For biological assays:
Prepare a stock solution in DMSO (10 mM).
Dilute in cell culture media (final DMSO ≤0.1% to avoid cytotoxicity).
- Validation : Confirm stability via HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
Grow single crystals via slow evaporation (solvent: chloroform/methanol 9:1).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å, T = 100 K).
Refine structures using SHELXL (space group determination, R-factor <0.05).
- Example : Similar chromenone derivatives show planar chromen-2-one cores with methoxy substituents oriented orthogonally to the ring .
Q. What computational strategies predict the compound’s biological targets or mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with P-glycoprotein (P-gp) or carbonic anhydrase XII (hCA XII). Parameterize the ligand with GAFF2 and assign charges via AM1-BCC.
- MD Simulations : Run 100 ns simulations in GROMACS (CHARMM36 force field) to assess binding stability (RMSD <2.0 Å).
- Validation : Compare with experimental IC₅₀ values from ATPase or fluorescence-based assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
Synthesize analogs with modified substituents (e.g., replacing 3,4,5-trimethoxybenzyl with halogenated benzyl groups).
Test cytotoxicity (MTT assay) and target inhibition (e.g., P-gp efflux in MDCK-MDR1 cells).
Correlate logP (HPLC-derived) with membrane permeability (Caco-2 monolayer assay).
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and controls (e.g., verapamil for P-gp inhibition).
Meta-Analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from multiple studies.
Mechanistic Profiling : Confirm on-target effects via siRNA knockdown or CRISPR-Cas9 gene editing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
